molecular formula C25H19NO4 B11569605 N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-4-(prop-2-en-1-yloxy)benzamide

N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-4-(prop-2-en-1-yloxy)benzamide

Cat. No.: B11569605
M. Wt: 397.4 g/mol
InChI Key: KRLDIPGOMAQJTG-UHFFFAOYSA-N
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Description

N-(2-BENZOYL-1-BENZOFURAN-3-YL)-4-(PROP-2-EN-1-YLOXY)BENZAMIDE is a complex organic compound that features a benzofuran core, a benzoyl group, and a benzamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BENZOYL-1-BENZOFURAN-3-YL)-4-(PROP-2-EN-1-YLOXY)BENZAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.

    Introduction of the Benzoyl Group: Benzoylation reactions using benzoyl chloride and a base such as pyridine.

    Attachment of the Benzamide Moiety: This step might involve amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core or the allyl group.

    Reduction: Reduction reactions could target the carbonyl groups in the benzoyl or benzamide moieties.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-BENZOYL-1-BENZOFURAN-3-YL)-4-(PROP-2-EN-1-YLOXY)BENZAMIDE could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-BENZOYL-1-BENZOFURAN-3-YL)BENZAMIDE: Lacks the allyl group, potentially altering its reactivity and biological activity.

    N-(2-BENZOYL-1-BENZOFURAN-3-YL)-4-METHOXYBENZAMIDE: Contains a methoxy group instead of the allyloxy group, which might affect its solubility and interaction with biological targets.

Uniqueness

The presence of the prop-2-en-1-yloxy group in N-(2-BENZOYL-1-BENZOFURAN-3-YL)-4-(PROP-2-EN-1-YLOXY)BENZAMIDE could confer unique properties, such as enhanced reactivity in certain chemical reactions or improved binding affinity to specific biological targets.

Properties

Molecular Formula

C25H19NO4

Molecular Weight

397.4 g/mol

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)-4-prop-2-enoxybenzamide

InChI

InChI=1S/C25H19NO4/c1-2-16-29-19-14-12-18(13-15-19)25(28)26-22-20-10-6-7-11-21(20)30-24(22)23(27)17-8-4-3-5-9-17/h2-15H,1,16H2,(H,26,28)

InChI Key

KRLDIPGOMAQJTG-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4

Origin of Product

United States

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